

Application Notes and Protocols for LRRK2-IN-16 In Vitro Kinase Assays

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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B2932488

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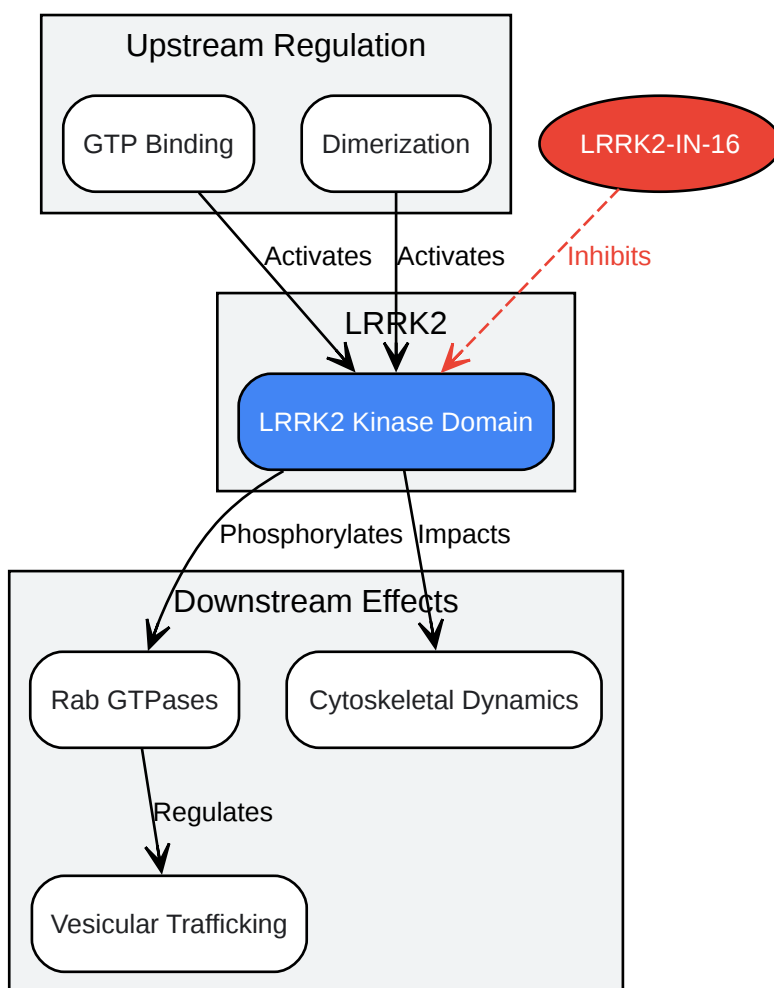
For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain enzyme with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2] The kinase activity of LRRK2 is a key area of investigation, as pathogenic mutations often lead to its hyperactivity, suggesting that kinase inhibition is a promising therapeutic strategy.[3] **LRRK2-IN-16** is a known inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for utilizing **LRRK2-IN-16** in various in vitro kinase assay formats to determine its potency and guide further research.

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a complex protein that participates in multiple cellular signaling cascades. Its kinase activity is central to its pathological role in Parkinson's disease. A primary downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] **LRRK2-IN-16**, as an ATP-competitive inhibitor, is expected to block the kinase domain of LRRK2, thereby preventing the phosphorylation of its substrates.



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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of **LRRK2-IN-16**.

Quantitative Data for LRRK2-IN-16

The inhibitory potency of **LRRK2-IN-16** is determined by its half-maximal inhibitory concentration (IC₅₀). While a precise IC₅₀ value from a single definitive source is not publicly available, it has been reported to be less than 5 μ M.

Compound	Target Kinase	IC ₅₀	Assay Type
LRRK2-IN-16	LRRK2	< 5 μ M	Biochemical Kinase Assay

Note: A comprehensive kinase selectivity profile for **LRRK2-IN-16** against a broad panel of kinases is not currently available in the public domain. For comparison, a similar compound, LRRK2-IN-1, has been shown to be highly selective when profiled against a large number of kinases.[5]

Experimental Protocols

Several in vitro assay formats can be employed to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like **LRRK2-IN-16**. Below are detailed protocols for three common methods: a luminescence-based assay (ADP-Glo™), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a radiometric assay.

Experimental Workflow for In Vitro Kinase Assay



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- 5. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
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